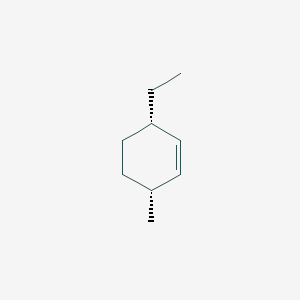
(3S,6R)-3-Ethyl-6-methylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6R)-3-Ethyl-6-methylcyclohex-1-ene: is a chiral organic compound with a unique structure characterized by the presence of both ethyl and methyl substituents on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3-Ethyl-6-methylcyclohex-1-ene can be achieved through several methods. One common approach involves the selective hydrogenation of a precursor compound, such as a substituted cyclohexadiene, under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-3-Ethyl-6
Properties
CAS No. |
62088-35-1 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
(3S,6R)-3-ethyl-6-methylcyclohexene |
InChI |
InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h4,6,8-9H,3,5,7H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
LWYLETZXGBWUPB-DTWKUNHWSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@H](C=C1)C |
Canonical SMILES |
CCC1CCC(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















